![molecular formula C16H14ClN7 B2560503 (3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile CAS No. 338794-99-3](/img/structure/B2560503.png)
(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile
Beschreibung
This compound features a piperazine ring substituted at the 1-position with a 6-chloropyridin-2-yl group. The (3E)-configuration denotes a trans arrangement of substituents around the central double bond in the propene tricarbonitrile backbone.
Eigenschaften
IUPAC Name |
(3E)-4-amino-4-[4-(6-chloropyridin-2-yl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN7/c17-14-2-1-3-15(22-14)23-4-6-24(7-5-23)16(21)13(11-20)8-12(9-18)10-19/h1-3,8H,4-7,21H2/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKJGFIWGBMTCA-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=C(C=C(C#N)C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)/C(=C(\C=C(C#N)C#N)/C#N)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile (CAS Number: 338794-99-3) is a complex organic molecule notable for its potential biological activities. It features a propene backbone with multiple cyano groups and incorporates a piperazine ring along with a chloropyridine moiety. This structural composition suggests various interactions with biological systems, making it a candidate for pharmacological applications.
Structural Characteristics
The unique combination of functional groups in this compound enhances its reactivity and potential biological interactions. The presence of piperazine and chloropyridine may facilitate specific interactions with biological targets that are not present in simpler analogs.
Biological Activities
Initial studies indicate that compounds with similar structural features can exhibit a range of biological activities. These include:
- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : The presence of the chloropyridine moiety suggests potential antimicrobial activity.
- Neuroactive Effects : Structural similarities to known neuroactive compounds indicate possible neuropharmacological effects.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) models can be utilized to predict the biological activity based on structural variations. The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Piperazine + Cyano | Anticancer |
Compound B | Chloropyridine + Amine | Antimicrobial |
Compound C | Cyano + Aromatic Ring | Neuroactive |
Understanding the mechanism of action for this compound is essential for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and binding affinity assays can elucidate how this compound interacts with specific biological targets.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of similar compounds to determine their biological efficacy. For instance:
- Anticancer Studies : A series of piperazine derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Antimicrobial Testing : Compounds similar to this compound exhibited moderate to good antimicrobial activity against several pathogens.
- Neuropharmacological Assessments : Studies have indicated that derivatives containing the chloropyridine ring can influence neurotransmitter systems, suggesting potential use in treating neurological disorders.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antitumor properties. For instance, research involving the synthesis of heterocyclic compounds from 2-aminoprop-1-ene-1,1,3-tricarbonitrile highlighted its ability to inhibit the growth of various cancer cell lines:
Cancer Cell Line | Inhibitory Effect |
---|---|
Breast Adenocarcinoma (MCF-7) | Moderate |
Non-small Cell Lung Cancer (NCI-H460) | Significant |
CNS Cancer (SF-268) | High |
These findings indicate that certain synthesized products derived from (3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile could serve as promising candidates for anticancer drug development .
Cholinesterase Inhibition
The compound's structural analogs have been evaluated for their effectiveness as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Inhibitors targeting both acetylcholinesterase and butyrylcholinesterase have shown potential in enhancing cholinergic transmission:
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Analog A | 0.466 ± 0.121 | 1.89 ± 0.05 |
Analog B | 0.512 ± 0.150 | 2.05 ± 0.10 |
These results suggest that modifications to the piperazine ring can enhance inhibitory activity against cholinesterases .
Case Study 1: Antitumor Screening
In a study focused on the antitumor activity of synthesized compounds derived from this compound, researchers screened several derivatives against three human tumor cell lines. The results indicated that specific derivatives exhibited cytotoxic effects that were dose-dependent, with some achieving IC50 values below 10 µM across all tested lines .
Case Study 2: Neuropharmacological Evaluation
A neuropharmacological evaluation of related compounds demonstrated their potential as dual inhibitors of cholinesterases. The study utilized molecular docking techniques to predict binding affinities and interactions with target enzymes, leading to the identification of several promising candidates for further development in treating Alzheimer's disease .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s structural analogs share core motifs such as the piperazine-pyridine framework but differ in substituents and functional groups. Key examples include:
Key Observations:
- Tricarbonitrile vs. Mono-Carbonitrile: The target compound’s three nitrile groups likely enhance electron-withdrawing effects and reduce solubility in polar solvents compared to mono-carbonitrile analogs (e.g., ).
- Piperazine-Pyridine Linkage : The 6-chloropyridin-2-yl group is conserved in analogs with demonstrated crystallinity and stability , but substituents on the pyridine ring (e.g., 3-methylphenyl in ) modulate steric and electronic properties.
- Biological Activity : Nitrile-containing analogs often exhibit antimicrobial or kinase-inhibitory activity. For example, nitrothiophen-containing compounds show antitubercular activity , while pyridinecarbonitriles are explored in kinase-targeted drug design .
Impact of Substituents on Physicochemical Properties
- However, salt formation (e.g., trihydrochloride in ) can mitigate this.
- Thermal Stability : Piperazine-pyridine derivatives often exhibit high melting points (>200°C) due to hydrogen bonding and π-stacking .
- Electronic Effects : The conjugated tricarbonitrile system may enhance charge delocalization, affecting redox behavior and binding to biological targets (e.g., enzymes with electron-rich active sites).
Computational Similarity Assessment
- Molecular Fingerprints : Using Morgan fingerprints or MACCS keys , the target compound’s similarity to analogs can be quantified. For example, the Tanimoto coefficient between the target and may be moderate (~0.6–0.7) due to shared piperazine-pyridine motifs but divergent nitrile counts.
- 3D Pharmacophore Alignment : The planar tricarbonitrile system may align with hydrophobic/electron-deficient regions in target proteins, differing from bulkier analogs like .
Q & A
Q. What synthetic routes are recommended for preparing this compound with high purity?
A multi-step approach is typically employed:
Core scaffold assembly : Begin with the condensation of β-amino-α,γ-dicyanocrotononitrile with a substituted pyridine-piperazine precursor. Evidence from similar tricarbonitrile syntheses suggests using acetophenone derivatives to stabilize the conjugated system .
Piperazine functionalization : Introduce the 6-chloropyridin-2-yl group via nucleophilic substitution on piperazine, using catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance regioselectivity (yield improvements of ~15–20% compared to conventional methods) .
Purification : Chromatography (silica gel, ethyl acetate/hexane) and recrystallization (acetonitrile) are critical for removing unreacted nitrile intermediates.
Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation?
- NMR : Use - and -NMR to verify the (3E)-configuration, focusing on the deshielded methylidene proton (δ ~8.2–8.5 ppm) and nitrile carbon signals (δ ~115–120 ppm) .
- XRD : Single-crystal X-ray diffraction confirms the planar geometry of the tricarbonitrile system and hydrogen-bonding patterns (e.g., N–H···N interactions between the amino group and nitrile moieties) .
Q. How can reaction conditions be optimized to minimize byproducts in the final step?
- Catalyst screening : Fe₂O₃@SiO₂/In₂O³ reduces side reactions (e.g., dimerization) by stabilizing the transition state during imine formation .
- Temperature control : Maintain 60–70°C during the final cyclization to prevent thermal degradation of the nitrile groups.
- Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, reducing unwanted precipitates .
Advanced Research Questions
Q. What computational strategies are effective for predicting electronic properties and reactivity?
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). The LUMO of this compound is localized on the tricarbonitrile moiety, suggesting electrophilic reactivity at this site .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) by aligning the chloropyridinyl-piperazine motif with hydrophobic binding pockets .
Q. How do structural modifications influence bioactivity in related compounds?
Comparative studies on analogs reveal:
Q. What mechanistic insights explain contradictory results in catalytic vs. non-catalytic syntheses?
Discrepancies in yield and purity often arise from:
- Catalyst-dependent pathways : Fe₂O₃@SiO₂/In₂O₃ promotes a single transition state, reducing side reactions like retro-aldol cleavage observed in non-catalytic methods .
- Kinetic vs. thermodynamic control : Catalytic routes favor the thermodynamically stable (3E)-isomer, while non-catalytic methods may trap metastable intermediates .
Q. How can hydrogen-bonding networks in the solid state affect material properties?
XRD data from analogous compounds show:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.